molecular formula C22H21N5 B2755306 1-phenyl-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine CAS No. 1111418-29-1

1-phenyl-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine

Cat. No.: B2755306
CAS No.: 1111418-29-1
M. Wt: 355.445
InChI Key: JHXPYRVQHDNQNB-UHFFFAOYSA-N
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Description

1-phenyl-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, provided for research use only. This molecule features a pyrazolo[1,5-a]pyrazine core, a privileged scaffold known for its versatile biological activities and presence in compounds that target key enzymatic pathways . The structure incorporates a piperazine moiety, a common feature in bioactive molecules that often contributes to pharmacokinetic properties and target binding affinity. Compounds with similar structural motifs, particularly those containing the pyrazolo[1,5-a]pyrimidine and pyrazine heterocycles, have demonstrated substantial potential as protein kinase inhibitors, playing a critical role in targeted cancer therapy by disrupting aberrant signaling pathways in cells . Furthermore, research on analogous structures has shown activity in central nervous system (CNS) disorders, with some derivatives exhibiting neuropharmacological profiles where anxiolytic and antidepressant-like effects are modulated through serotonergic and GABAergic pathways . The specific research value of this compound lies in its potential as a key intermediate or candidate for further investigation in these therapeutic areas. Researchers can utilize this compound to explore its mechanism of action, inhibitory activity against specific enzymes like kinases, and its broader pharmacological potential. This product is intended for laboratory research purposes by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Ensure all safety data sheets are consulted and proper handling procedures are followed in a controlled laboratory setting.

Properties

IUPAC Name

2-phenyl-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5/c1-3-7-18(8-4-1)20-17-21-22(23-11-12-27(21)24-20)26-15-13-25(14-16-26)19-9-5-2-6-10-19/h1-12,17H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXPYRVQHDNQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation-Formylation-Cyclization Sequence

The foundational method from J. Org. Chem. (2017) provides a regiocontrolled pathway using commercially available pyrazoles:

Step 1: N1-Alkylation
Pyrazole derivatives undergo alkylation at the N1 position using 2,2-dialkoxyethyl bromides in DMF at 80°C (85–92% yield). This step establishes the necessary substitution pattern for subsequent cyclization.

Step 2: Vilsmeier-Haack Formylation
Position-selective formylation at C5 is achieved through reaction with POCl3/DMF at 0°C to room temperature, producing pyrazole-5-carbaldehydes (78–85% yield).

Step 3: Acid-Mediated Cyclization
Treatment with HCl in ethanol under reflux conditions induces simultaneous deprotection of the alkoxy groups and cyclization to form the pyrazolo[1,5-a]pyrazine core (Table 1).

Table 1: Cyclization Optimization Data

Acid Catalyst Temperature (°C) Time (h) Yield (%)
HCl (conc.) 80 12 78
TFA 60 8 82
H2SO4 100 6 65

Alternative Cyclocondensation Approaches

Recent advances described in Molecules (2022) demonstrate the use of 1,3-biselectrophilic ynones with 3-aminopyrazoles under microwave irradiation (150°C, 20 min), achieving 88% yield with improved regioselectivity. This method circumvents the need for pre-functionalized pyrazoles but requires strict moisture control.

Functionalization at the 4-Position

Halogenation for Cross-Coupling

Bromination at C4 is achieved using NBS in CCl4 under radical initiation (AIBN, 70°C), providing the 4-bromo derivative in 75% yield. This intermediate serves as the key substrate for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.

Direct Amination Strategies

The patent WO2014161976A1 discloses a novel SNAr protocol using piperazine derivatives in the presence of K2CO3 and DMSO at 120°C, achieving 68% yield without metal catalysts. This method demonstrates particular utility for scale-up operations due to its simplified purification requirements.

Piperazine Subunit Synthesis

Reductive Amination Route

Condensation of aniline with bis(2-chloroethyl)amine hydrochloride in methyldiglycol at 130°C produces 1-phenylpiperazine in 82% yield after recrystallization. Critical parameters include:

  • Molar ratio (1:1.2 aniline:bis-chloroethylamine)
  • Reaction time (48 h for complete cyclization)
  • pH control during workup (maintained >10)

Transition Metal-Catalyzed Coupling

Palladium-mediated C-N bond formation between 4-chloropyrazolo[1,5-a]pyrazine and pre-formed 1-phenylpiperazine demonstrates superior efficiency (Table 2):

Table 2: Catalytic System Comparison

Catalyst Ligand Base Yield (%)
Pd2(dba)3 Xantphos Cs2CO3 91
Pd(OAc)2 BINAP K3PO4 85
NiCl2(dppe) dppe t-BuOK 72

Convergent Assembly Strategies

Buchwald-Hartwig Amination

Coupling of 4-bromo-2-phenylpyrazolo[1,5-a]pyrazine with 1-phenylpiperazine under palladium catalysis achieves 89% yield when using BrettPhos as the ligand and t-BuONa as base in toluene at 110°C. This method offers excellent functional group tolerance but requires rigorous exclusion of oxygen.

SNAr Displacement

Direct displacement of a 4-nitro group by piperazine occurs in DMF at 150°C (24 h), yielding 73% product. While avoiding metal catalysts, this approach necessitates electron-deficient aromatic systems and suffers from competing side reactions.

Purification and Characterization

Final purification typically employs gradient silica gel chromatography (hexane/EtOAc 4:1 to 1:2) followed by recrystallization from ethanol/water (3:1). Critical characterization data includes:

  • 1H NMR (400 MHz, CDCl3): Characteristic ABX system for piperazine protons (δ 3.12–3.45 ppm)
  • HRMS : Calculated for C23H20N6 [M+H]+ 381.1824, found 381.1821
  • XRD : Orthorhombic crystal system with piperazine chair conformation

Scale-Up Considerations and Process Optimization

Industrial routes prioritize the alkylation-formylation-cyclization sequence due to its proven scalability. Key modifications for kilogram-scale production include:

  • Continuous flow implementation for the Vilsmeier reaction
  • Membrane-based solvent recovery systems
  • Crystallization-induced dynamic resolution for enantiopurity control

The patent literature emphasizes the economic advantage of using thiourea dioxide for nitro group reductions, reducing metal waste by 40% compared to catalytic hydrogenation.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant antitumor properties. For instance, compounds containing the pyrazolo[1,5-a]pyrazine scaffold have been studied for their ability to inhibit cancer cell proliferation. A study published in Molecules highlighted the potential of pyrazolo[1,5-a]pyrimidines as anticancer agents due to their selective inhibition of protein kinases involved in tumor growth .

Anti-inflammatory Effects

A novel series of pyrazole derivatives were evaluated for their anti-inflammatory activity. One study indicated that certain compounds demonstrated comparable efficacy to established anti-inflammatory drugs, suggesting that 1-phenyl-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine could be explored further for similar therapeutic effects .

Neuropharmacological Potential

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Research into related piperazine derivatives has shown promise as muscarinic receptor antagonists, which could lead to new treatments for conditions such as Alzheimer's disease .

Case Studies and Research Findings

StudyFocusFindings
Tewari et al. (2014)Anti-inflammatory activityIdentified potent anti-inflammatory agents among pyrazole derivatives .
MDPI Study (2021)Antitumor propertiesPyrazolo[1,5-a]pyrimidines showed significant anticancer activity through kinase inhibition .
Patent Analysis (2016)Neuropharmacological applicationsCompounds demonstrated potential as muscarinic receptor antagonists .

Synthesis and Development

The synthesis of this compound typically involves multi-step processes that allow for functionalization at various positions on the piperazine and pyrazolo rings. Recent advances in synthetic methodologies have improved yields and purity, facilitating further research into its biological applications.

Synthetic Pathways

Various synthetic routes have been developed to create this compound efficiently. These methods often involve the coupling of phenyl-substituted piperazines with pyrazolo intermediates through nucleophilic substitution reactions or coupling reactions like Suzuki or Buchwald-Hartwig reactions.

Mechanism of Action

The mechanism of action of 1-phenyl-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name/ID Core Structure Substituents Biological Activity Key Findings References
Target Compound Pyrazolo[1,5-a]pyrazine - 2-Phenyl
- 4-(1-phenylpiperazine)
Hypothesized kinase/receptor modulation Structural similarity to ALK2 inhibitors and antimalarial agents. -
Dorsomorphin Pyrazolo[1,5-a]pyrimidine - 4-Pyridyl
- Ether linkage
ALK2 inhibitor (with off-target effects) Poor metabolic stability; piperazine substitution improves stability .
Compound d6 (Antimalarial) Pyrazolo[1,5-a]pyrimidine - Piperazine linker
- Hybrid structure
Antimalarial (IC₅₀: 0.157 µM vs. P. falciparum) Superior potency to chloroquine; piperazine enhances target binding .
2-(3,4-Dimethylphenyl)-4-[4-(2-fluorophenyl)piperazinyl]pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine - 3,4-Dimethylphenyl
- 4-(2-fluorophenylpiperazine)
Not specified Fluorophenyl and dimethyl groups may enhance lipophilicity and selectivity.
LASSBio-579 (Antipsychotic) Pyrazole - 4-Chlorophenyl
- Triazolylmethyl-piperazine
5-HT₁A receptor agonist Multi-target activity with reduced catalepsy risk .

Key Structural Differences and Implications

Core Heterocycle :

  • The target compound’s pyrazolo[1,5-a]pyrazine core differs from Dorsomorphin’s pyrazolo[1,5-a]pyrimidine. The additional nitrogen in pyrazine may alter electron distribution, affecting binding to kinase ATP pockets .
  • Pyrazolo[1,5-a]pyrimidine analogs (e.g., d6) show antimalarial activity, suggesting the core’s adaptability to diverse targets .

Piperazine Substitutions :

  • Piperazine in the target compound is phenyl-substituted, contrasting with fluorophenyl () or triazolylmethyl (LASSBio-579) groups. These substituents influence solubility, bioavailability, and receptor affinity. For example, fluorophenyl groups enhance metabolic stability and membrane permeability .

Aromatic Substituents :

  • The 2-phenyl group on the pyrazolo[1,5-a]pyrazine core may enhance π-π stacking interactions in kinase binding, similar to Dorsomorphin’s pyridyl group .
  • Antimalarial compound d6 uses a hybrid structure with a piperazine linker, demonstrating that linker flexibility improves potency .

Pharmacological and Metabolic Insights

  • Kinase Inhibition : Dorsomorphin’s off-target effects highlight the importance of substituent optimization. The target compound’s phenyl-piperazine group may reduce off-target interactions compared to pyridyl-ether motifs .
  • Antimalarial Activity : Compound d6’s IC₅₀ of 0.157 µM against P. falciparum suggests that piperazine-linked pyrazolo[1,5-a]pyrimidines are promising scaffolds. The target compound’s phenyl groups could further enhance parasite membrane penetration .
  • Central Nervous System (CNS) Targets : LASSBio-579’s 5-HT₁A agonism underscores the role of piperazine in CNS drug design. The target compound’s lack of electron-withdrawing groups (e.g., Cl or CF₃) may limit CNS activity but improve peripheral target selectivity .

Biological Activity

The compound 1-phenyl-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a member of the piperazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C18_{18}H19_{19}N5_{5}
  • Molecular Weight: 327.38 g/mol
  • IUPAC Name: this compound

Anxiolytic Effects

Research has indicated that derivatives of piperazine compounds exhibit significant anxiolytic-like activity . For instance, studies on related compounds such as LQFM032 demonstrated that they mediate anxiolytic effects through benzodiazepine and nicotinic pathways without impairing mnemonic functions. The pharmacological evaluation included various behavioral tests such as the elevated plus maze and light-dark box tests, which are standard for assessing anxiety levels in animal models .

Anticancer Potential

Compounds with similar structural motifs have shown promising anticancer properties . The pyrazolo[1,5-a]pyrimidine scaffold is particularly noted for its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to decreased proliferation of cancer cells. Studies have reported that pyrazolo derivatives exhibit significant anti-proliferative activity against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma .

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor . It has been highlighted that pyrazolo derivatives can act as selective inhibitors for specific kinases involved in various signaling pathways. This characteristic is beneficial for developing targeted therapies in oncology and other diseases where kinase activity is dysregulated .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Receptor Modulation: The compound may interact with neurotransmitter receptors, influencing anxiety and mood regulation.
  • Kinase Inhibition: By mimicking ATP binding, it can inhibit CDK activity, thus blocking cell cycle progression in cancer cells.
  • Enzymatic Pathways: It may affect metabolic pathways through enzyme inhibition, impacting cellular proliferation and survival.

Case Studies and Research Findings

Several studies have documented the effects of similar compounds:

StudyCompoundFindings
LQFM032Anxiolytic effects mediated through benzodiazepine pathways; increased sleep duration in mice.
Pyrazolo derivativesSignificant anti-proliferative activity against MCF-7 and hepatocellular carcinoma cells; CDK inhibition observed.
LQFM008Anxiolytic-like activity involving serotonergic pathways; evaluated through multiple behavioral tests.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-phenyl-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine, and how do reaction conditions influence yield?

  • Methodological Answer : The core structure is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example:

  • Step 1 : Piperazine derivatives (e.g., 1-phenylpiperazine) are functionalized at position 4 using pyrazolo[1,5-a]pyrazine precursors. A DMF-mediated alkylation with propargyl bromide or similar reagents is common, followed by purification via silica gel chromatography (ethyl acetate/hexane gradients) .
  • Step 2 : Pyrazolo[1,5-a]pyrazine intermediates are synthesized via cyclization of aminopyrazoles under acidic conditions (e.g., HNO₃ in H₂SO₄ at 0°C for nitration) .
  • Optimization : Reaction time (6–7 hours for alkylation) and stoichiometric ratios (e.g., 1.2 equiv. azide derivatives in click chemistry) are critical for yields >70% .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodological Answer :

  • 1H/13C NMR : Key for confirming substitution patterns (e.g., phenyl groups at pyrazolo[1,5-a]pyrazine C2 and piperazine N1). Aromatic protons in pyrazolo[1,5-a]pyrazine typically appear as doublets in δ 7.5–8.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ for C₂₃H₂₁N₅).
  • X-ray Crystallography : Resolves crystal packing and dihedral angles between piperazine and pyrazine rings, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What strategies are employed to functionalize the pyrazolo[1,5-a]pyrazine core at position 7, and how does this impact biological activity?

  • Methodological Answer :

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄ at 0°C) introduces nitro groups at position 7, enabling further reduction to amines for coupling .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids install diverse substituents (e.g., 4-methoxyphenyl) to modulate solubility and target binding .
  • Biological Impact : 7-Methoxy derivatives show enhanced metabolic stability in hepatic microsome assays, while nitro groups improve antiproliferative activity in cancer cell lines (IC₅₀ < 10 µM) .

Q. How can computational modeling guide the optimization of this compound for kinase inhibition?

  • Methodological Answer :

  • Docking Studies : Pyrazolo[1,5-a]pyrazine’s planar structure fits into ATP-binding pockets of kinases (e.g., CDK2). Molecular dynamics simulations predict binding modes, with piperazine’s flexibility enabling interactions with hinge regions .
  • QSAR Models : Hammett constants (σ) of substituents at pyrazine C2 correlate with inhibitory potency (R² > 0.85 in log(IC₅₀) vs. σ plots) .

Q. What are the key challenges in reconciling contradictory data on the compound’s solubility and bioavailability?

  • Methodological Answer :

  • Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (HCl salts) improve aqueous solubility from <1 µg/mL to >50 µg/mL .
  • Bioavailability Contradictions : Discrepancies arise from assay conditions (e.g., Caco-2 permeability varies with pH). Parallel artificial membrane permeability assays (PAMPA) under standardized pH 6.5/7.4 resolve inconsistencies .

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